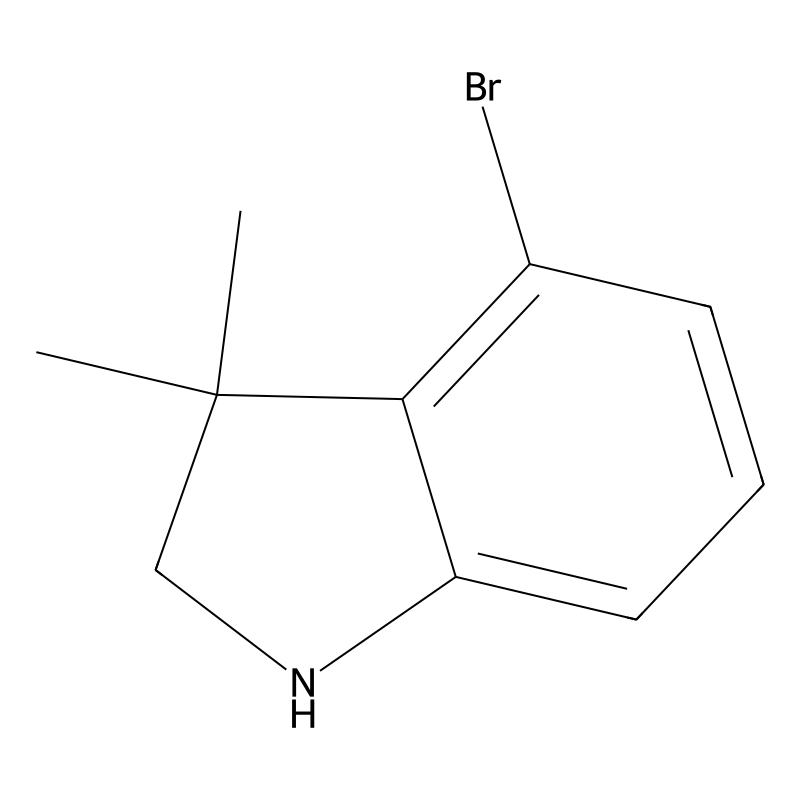4-Bromo-3,3-dimethylindoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Organic Synthesis
Application: 4-Bromo-3,3-dimethylindoline is used in the field of organic synthesis . It is used as a starting material or intermediate in the synthesis of more complex organic compounds .
Method of Application: The specific methods of application can vary greatly depending on the desired end product. It is typically used in reactions involving nucleophilic substitution or coupling .
Synthesis of Thiophene Derivatives
Application: 4-Bromo-3,3-dimethylindoline has been used in the regioselective synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This compound is a model organic compound with functionalization that allows facile downhill derivation .
Method of Application: The synthesis involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
Results: The protocol resulted in a four-step synthesis starting from thiophene with an overall yield of 47% . The synthesized compound is very useful, with functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material .
4-Bromo-3,3-dimethylindoline is an organic compound characterized by its unique structure, which includes an indoline ring with a bromine atom at the 4-position and two methyl groups at the 3-position. Its molecular formula is C₁₀H₁₂BrN, and it has a molecular weight of approximately 226.11 g/mol. The compound belongs to the class of indoline derivatives, which are known for their aromatic properties due to the indole-like structure combined with a saturated nitrogen atom at position 2. The presence of the bromine atom introduces electron-withdrawing characteristics, while the methyl groups act as electron donors, influencing its reactivity and stability in various chemical environments .
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, making it useful in organic synthesis.
- Coupling Reactions: It can undergo coupling reactions with other aromatic systems to form more complex molecules.
- Regioselective Synthesis: It has been employed in the regioselective synthesis of various derivatives, such as 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through multiple direct lithiations followed by bromination.
While specific biological activity data on 4-Bromo-3,3-dimethylindoline is limited, compounds within the indoline class often exhibit interesting pharmacological properties. Indolines have been studied for their potential roles in medicinal chemistry, particularly in developing anti-cancer agents and other therapeutic compounds. The electron-withdrawing bromine atom and the electron-donating methyl groups may influence biological interactions, although further studies are necessary to elucidate specific effects and mechanisms.
The synthesis of 4-Bromo-3,3-dimethylindoline can be achieved through various methods:
- Direct Bromination: Starting from 3,3-dimethylindoline, bromination can be performed using bromine or N-bromosuccinimide in the presence of a suitable solvent.
- Lithiation and Bromination: A multi-step approach involving lithiation followed by bromination has been documented. This method yields high regioselectivity and efficiency.
- Coupling Reactions: It can also be synthesized via coupling reactions involving pre-functionalized indoles or other aromatic compounds.
4-Bromo-3,3-dimethylindoline finds applications primarily in organic synthesis. Its unique structure allows it to serve as an intermediate in producing various biologically active compounds and materials. Specific applications include:
- Synthesis of complex organic molecules.
- Use as a building block in medicinal chemistry.
- Potential application in developing dyes or pigments due to its aromatic character.
Interaction studies involving 4-Bromo-3,3-dimethylindoline focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a valuable candidate for exploring reaction mechanisms and regioselectivity in organic synthesis. Further studies could investigate its interactions with biological targets to assess any pharmacological potential.
Several compounds share structural similarities with 4-Bromo-3,3-dimethylindoline. Here are a few notable examples:
These compounds highlight the uniqueness of 4-Bromo-3,3-dimethylindoline through variations in bromination positions and substituents that influence their chemical behavior and potential applications.








